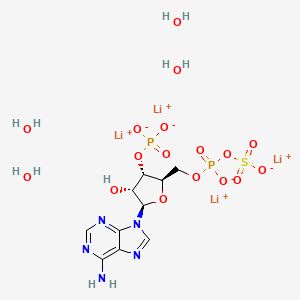
Adenosine 3-phosphate 5-phosphosulfatelithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 3-phosphate 5-phosphosulfate (APS) is a naturally occurring compound found in many organisms and is an important component of the energy metabolism of cells. It is also known as a sulfate donor and plays an important role in the energy metabolism of cells. APS is involved in the synthesis of ATP, the energy currency of the cell, and is also involved in the synthesis of other important molecules such as NADPH and GTP. In addition, APS is used as a substrate in many biochemical pathways, including the synthesis of lipids, proteins, and carbohydrates.
科学的研究の応用
Sulfonation Donor
Adenosine 3’-phosphate 5’-phosphosulfate (PAPS) is used as a universal sulfonate donor for in vivo sulfonation by sulfotransferases . This process is crucial for the modification of various biomolecules.
Glycan Sulfation
PAPS is used for the sulfation of glycans . Glycans, or complex sugars, play a vital role in biological processes, and their sulfation can significantly affect their function.
Biological Transporter Studies
PAPS is useful to study the distribution and function of its biological transporter(s) . These transporters are responsible for moving PAPS across cellular membranes, which is a critical step in many biological processes.
Lithium-Sensitive Bisphosphate 3’-Nucleotidase Studies
Adenosine 3’-phosphate 5’-phosphosulfate lithium salt has been used in a study that cloned and characterized a mammalian lithium-sensitive bisphosphate 3’-nucleotidase inhibited by inositol 1,4-bisphosphate . This enzyme plays a role in nucleotide metabolism, and its inhibition can have significant effects on cellular function.
Sulfotransferase Assays
Adenosine 3’-phosphate 5’-phosphosulfate lithium salt has been used in a study to assess the golgi-resident PAP-specific 3’-phosphatase-coupled sulfotransferase assays . Sulfotransferases are enzymes that transfer a sulfate group from PAPS to other molecules, and these assays help in understanding their function.
Post-Translational Modifications
Sulfation is one of the most important post-translational modifications of proteins and glycans as it generates sulfated molecules that are involved in a variety of biological processes . The role of PAPS in these modifications is therefore of significant interest.
作用機序
Target of Action
Adenosine 3-phosphate 5-phosphosulfatelithium, also known as PAPS, primarily targets sulfotransferases (STs) . Sulfotransferases are enzymes that transfer a sulfonate group from PAPS to other molecules, a process known as sulfonation .
Mode of Action
PAPS acts as a universal sulfonate donor for in vivo sulfonation by sulfotransferases . It interacts with its targets, the sulfotransferases, by donating a sulfonate group to these enzymes . This interaction results in the sulfonation of various molecules, including glycans .
Biochemical Pathways
The primary biochemical pathway affected by PAPS is the sulfonation pathway . In this pathway, PAPS donates a sulfonate group to various molecules, including glycans, through the action of sulfotransferases . The sulfonation of these molecules can have various downstream effects, depending on the specific molecule being sulfonated .
Pharmacokinetics
It is known that paps is produced by the action of paps synthase in the cytoplasm and nucleus in animal cells . It is also found in the cytoplasm and plastids of plant cells .
Result of Action
The primary result of PAPS’s action is the sulfonation of various molecules , including glycans . This sulfonation can have various molecular and cellular effects, depending on the specific molecule being sulfonated .
Action Environment
The action, efficacy, and stability of PAPS can be influenced by various environmental factors. It is known, though, that PAPS is used for the sulfation of glycans and is also useful to study the distribution and function of its biological transporter(s) .
特性
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O13P2S.4Li.4H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;4*1H2/q;4*+1;;;;/p-4/t4-,6-,7-,10-;;;;;;;;/m1......../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILCBHVMBXGMCP-FXLVZJRTSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Li4N5O17P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 3-phosphate 5-phosphosulfatelithium | |
CAS RN |
109434-21-1 |
Source


|
| Record name | Adenosine 3'-phosphate 5'-phosphosulfate lithium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



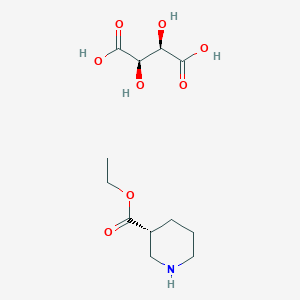
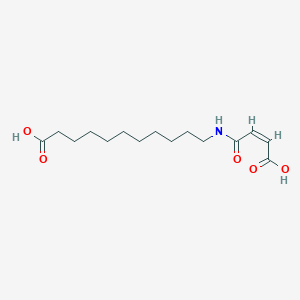
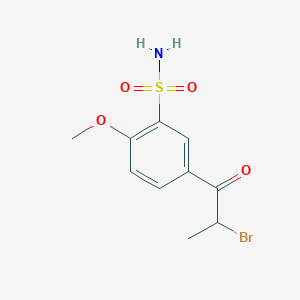

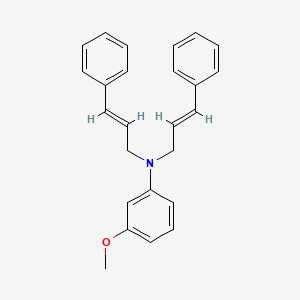

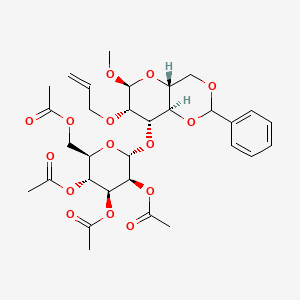
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)
